1-(Trifluoromethyl)-1,4-diazepane
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Overview
Description
1-(Trifluoromethyl)-1,4-diazepane is an organic compound characterized by the presence of a trifluoromethyl group attached to a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)-1,4-diazepane typically involves the introduction of the trifluoromethyl group into the diazepane ring. One common method is the reaction of diazepane with trifluoromethylating agents under controlled conditions. For example, the use of trifluoromethyl iodide in the presence of a base can facilitate the substitution reaction to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can produce a variety of functionalized diazepane derivatives .
Scientific Research Applications
1-(Trifluoromethyl)-1,4-diazepane has diverse applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated biomolecules.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-1,4-diazepane involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its potential use in drug development, where it can modulate the activity of target proteins and enzymes .
Comparison with Similar Compounds
Trifluoromethane: A simple trifluoromethyl compound used in various industrial applications.
1,1,1-Trifluoroethane: Another trifluoromethyl compound with applications in refrigeration and as a blowing agent.
Hexafluoroacetone: A more complex fluorinated compound used in organic synthesis.
Uniqueness: 1-(Trifluoromethyl)-1,4-diazepane stands out due to its unique combination of a diazepane ring and a trifluoromethyl group. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in drug development further highlight its uniqueness .
Properties
Molecular Formula |
C6H11F3N2 |
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Molecular Weight |
168.16 g/mol |
IUPAC Name |
1-(trifluoromethyl)-1,4-diazepane |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)11-4-1-2-10-3-5-11/h10H,1-5H2 |
InChI Key |
DYMVMMYIRKOZRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C(F)(F)F |
Origin of Product |
United States |
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